Cyclopentanecarbodithioic acid, 2-(hexylimino)-
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Overview
Description
Cyclopentanecarbodithioic acid, 2-(hexylimino)- is an organic compound that belongs to the class of dithioic acids It is characterized by a cyclopentane ring attached to a carbodithioic acid group, with a hexylimino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarbodithioic acid, 2-(hexylimino)- typically involves the reaction of cyclopentanecarbodithioic acid with hexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imino group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of Cyclopentanecarbodithioic acid, 2-(hexylimino)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarbodithioic acid, 2-(hexylimino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentanecarbodithioic acid, 2-(hexylimino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and polymers.
Mechanism of Action
The mechanism of action of Cyclopentanecarbodithioic acid, 2-(hexylimino)- involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It may also interact with cellular pathways, modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentanecarbodithioic acid, 2-(cyclohexylimino)-
- Cyclopentanecarbodithioic acid, 2-(octylimino)-
Uniqueness
Cyclopentanecarbodithioic acid, 2-(hexylimino)- is unique due to its specific hexylimino substituent, which imparts distinct chemical and physical properties
Properties
CAS No. |
54235-78-8 |
---|---|
Molecular Formula |
C12H21NS2 |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
2-hexyliminocyclopentane-1-carbodithioic acid |
InChI |
InChI=1S/C12H21NS2/c1-2-3-4-5-9-13-11-8-6-7-10(11)12(14)15/h10H,2-9H2,1H3,(H,14,15) |
InChI Key |
NJAVDJIXBRGSRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN=C1CCCC1C(=S)S |
Origin of Product |
United States |
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